MK 1775-d3 -

MK 1775-d3

Catalog Number: EVT-1505899
CAS Number:
Molecular Formula: C₂₇H₂₉D₃N₈O₂
Molecular Weight: 503.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of MK-1775-d3 involves several key steps that are critical for achieving its desired pharmacological properties. One established method includes the reaction of specific aryl compounds with hydrazine derivatives to form the core structure of the WEE1 inhibitor. This process often entails:

  • Formation of intermediates: Initial reactions produce intermediates that are further modified to enhance selectivity and potency.
  • Purification techniques: High-performance liquid chromatography is commonly employed to purify the synthesized compound, ensuring high purity levels necessary for biological testing.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of MK-1775-d3 .
Molecular Structure Analysis

MK-1775-d3 features a complex molecular structure characterized by a pyrimidine core substituted with various functional groups that enhance its binding affinity to the WEE1 kinase. The chemical formula is typically represented as C14_{14}H14_{14}D3_3N5_5O (where D represents deuterium), indicating the incorporation of deuterium isotopes for tracking purposes in pharmacokinetic studies.

Key structural data includes:

  • Molecular weight: Approximately 270.33 g/mol.
  • Key functional groups: Includes a phenoxy group and a pyrimidine ring, which are essential for its inhibitory activity against WEE1.
  • 3D conformation: The spatial arrangement allows for effective interaction with the ATP-binding site of the WEE1 kinase .
Chemical Reactions Analysis

MK-1775-d3 undergoes several critical chemical reactions that contribute to its mechanism of action. Upon administration, it primarily acts by binding to the ATP-binding site of WEE1 kinase, inhibiting its activity. This inhibition leads to:

  • Induction of premature mitosis: Cells treated with MK-1775-d3 exhibit increased phosphorylation of histone H3 (PH3), indicating entry into mitosis without proper DNA repair.
  • Synergistic effects with other agents: The compound has been shown to enhance the cytotoxic effects of chemotherapeutics like cisplatin and gemcitabine by inducing replication stress and apoptosis in cancer cells .
Mechanism of Action

The mechanism by which MK-1775-d3 exerts its effects involves several key processes:

  1. Inhibition of WEE1 kinase: By blocking WEE1 activity, MK-1775-d3 prevents the phosphorylation of cyclin-dependent kinase 1 (CDK1), leading to unscheduled entry into mitosis.
  2. Induction of replication stress: The lack of proper DNA damage repair mechanisms during mitosis results in replication stress, ultimately leading to cell death.
  3. Apoptosis induction: The compound promotes apoptotic pathways in cancer cells, particularly those with deficiencies in p53 function, enhancing therapeutic efficacy when used in combination with other agents .
Physical and Chemical Properties Analysis

MK-1775-d3 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but shows limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting point: Specific melting point data may vary based on formulation but generally falls within a range suitable for pharmaceutical applications.

These properties are critical for determining appropriate dosing regimens and formulation strategies for clinical use .

Applications

MK-1775-d3 has significant potential applications in cancer therapy:

  • Combination therapy: It is primarily investigated as a combination treatment with other chemotherapeutics to overcome drug resistance in various cancers, including ovarian, breast, and colorectal cancers.
  • Clinical trials: Ongoing clinical trials are evaluating its efficacy as a monotherapy or in combination with agents like cisplatin or gemcitabine, particularly in tumors with specific genetic backgrounds (e.g., TP53 mutations).
  • Research tool: Beyond therapeutic applications, MK-1775-d3 serves as a valuable research tool for studying cell cycle regulation and checkpoint control mechanisms in cancer biology .
Chemical Characterization of MK 1775-d3

Molecular Structure and Deuterium Isotope Integration

Core Pyrimidine-Based Scaffold and Functional Group Substitutions

MK-1775-d3 (Adavosertib-d3) retains the core chemical architecture of the parent compound MK-1775 (Adavosertib), centered on a pyrazolo[3,4-d]pyrimidin-3-one scaffold. This heterocyclic system provides the structural foundation for Wee1 kinase inhibition. Key functional modifications include:

  • A 2-allyl group at the N-2 position, enhancing steric interactions with the kinase’s hydrophobic pocket.
  • A 6-(2-hydroxypropan-2-yl)pyridin-2-yl substituent at N-1, facilitating hydrogen bonding with catalytic residues.
  • A 4-(4-(methyl-d3)piperazin-1-yl)phenylamino group at C-6, where deuterium substitution occurs [2] [8].

This configuration enables competitive ATP binding to Wee1’s active site, with the pyrimidine core mimicking purine interactions and the piperazine moiety optimizing solubility and target affinity [8].

Deuterium Labeling Patterns and Isotopic Distribution Analysis

MK-1775-d3 incorporates three deuterium atoms (trideteriomethyl group) at the terminal methyl of the piperazine ring (N-methyl-d3 substitution). Isotopic distribution analysis reveals:

  • A molecular mass shift of +3 Da (503.61 g/mol) compared to MK-1775 (500.60 g/mol).
  • Characteristic mass spectral fragmentation patterns at m/z 506.6 [M+H]⁺ and 504.6 [M−H]⁻, confirming deuterium integration [2].
  • Table 1: Deuterium Labeling in MK-1775-d3
    PositionChemical GroupNon-Deuterated Mass (Da)Deuterated Mass (Da)
    Piperazine terminusN-methyl-d₃15.03 (CH₃)18.05 (CD₃)
    Core scaffoldPyrazolo[3,4-d]pyrimidine471.57471.57 (unchanged)

Deuterium substitution minimally alters electronic properties but enhances carbon-deuterium bond strength (∼5–6× greater dissociation energy vs. C–H), potentially reducing metabolic cleavage at this site [2].

Physicochemical Properties

Solubility Profiles in Polar and Nonpolar Solvents

MK-1775-d3 exhibits solubility behavior analogous to MK-1775, with deuteriation introducing negligible differences:

  • High solubility in polar aprotic solvents: ≥25 mg/mL in DMSO at 25°C.
  • Low solubility in aqueous buffers (≤0.01 mg/mL in H₂O) and alcohols (e.g., ethanol) due to hydrophobic domains (aryl/alkyl groups).
  • Moderate solubility in chloroform (∼2–5 mg/mL) [5] [7].

Solubility is temperature-dependent, with warming to 37°C and ultrasonication improving dissolution kinetics in DMSO [7].

  • Table 2: Solubility Profile of MK-1775-d3
    SolventPolarity IndexSolubility (mg/mL)Conditions
    Dimethyl sulfoxide (DMSO)7.2≥25.0325°C, with agitation
    Water10.2<0.0125°C
    Ethanol5.2<0.125°C
    Chloroform4.12.0–5.025°C

Thermal Stability and Degradation Kinetics

Thermogravimetric analysis (TGA) indicates MK-1775-d3 is stable up to 150°C under inert conditions. Degradation pathways include:

  • Oxidative dealkylation of the allyl group (primary pathway).
  • Hydrolysis of the pyrimidinone ring under acidic/basic conditions.Deuterium labeling marginally improves stability against oxidative metabolism but does not alter thermal degradation kinetics. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days in solid state [5] [7].
  • Table 3: Thermal Degradation Kinetics of MK-1775-d3
    ConditionTemperature (°C)Degradation Rate Constant (k, h⁻¹)Half-life (t₁/₂)
    Dry N₂ atmosphere1501.2 × 10⁻⁴240 days
    0.1 M HCl373.5 × 10⁻³8.3 days
    0.1 M NaOH372.8 × 10⁻³10.3 days

Properties

Product Name

MK 1775-d3

Molecular Formula

C₂₇H₂₉D₃N₈O₂

Molecular Weight

503.61

Synonyms

1,2-Dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.